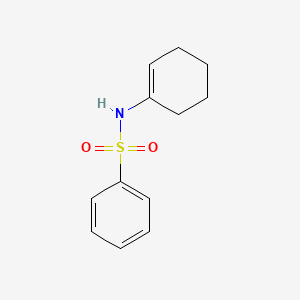
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is an organic compound with the molecular formula C16H26OS. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a methylthio group attached to the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Alkylation: : One common method for synthesizing 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_3\text{C}_2\text{C}_6\text{H}_3\text{OH} ]
-
Methylthio Group Introduction: : The methylthio group can be introduced by reacting the intermediate product with methylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by methylthio group introduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol has several applications in scientific research:
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s phenolic structure allows it to undergo redox reactions, which are crucial for its antioxidant activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is unique due to the presence of the methylthio group, which enhances its antioxidant properties compared to other similar compounds . This structural feature allows it to be more effective in certain applications, particularly in stabilizing polymers and preventing oxidative degradation .
Propiedades
Número CAS |
41028-24-4 |
|---|---|
Fórmula molecular |
C16H26OS |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C16H26OS/c1-15(2,3)12-8-11(10-18-7)9-13(14(12)17)16(4,5)6/h8-9,17H,10H2,1-7H3 |
Clave InChI |
YNDWYCVIIYXSKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
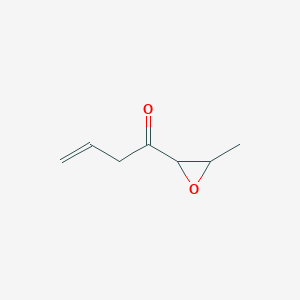
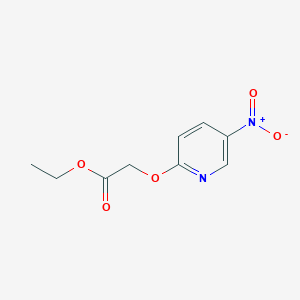
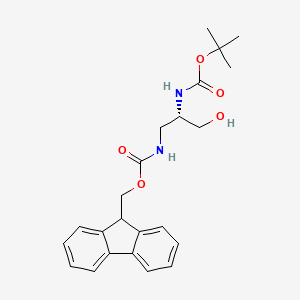
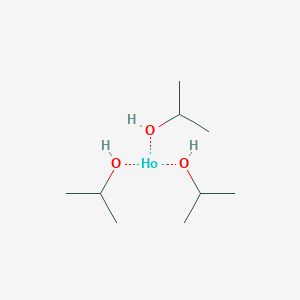

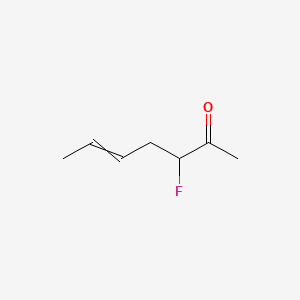

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
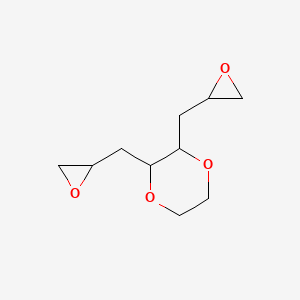
![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
